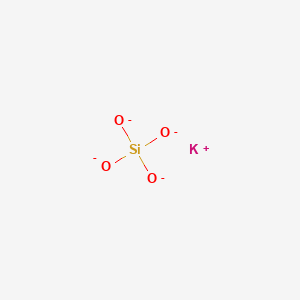

Potassium;silicate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

KO4Si-3 |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

potassium;silicate |

InChI |

InChI=1S/K.O4Si/c;1-5(2,3)4/q+1;-4 |

InChI Key |

JCSOSACSVNVKRO-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of potassium silicate fertilizer"

An In-depth Technical Guide on the Synthesis and Characterization of Potassium Silicate (B1173343) Fertilizer

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium silicate fertilizer, intended for researchers, scientists, and professionals in agricultural science and chemical engineering. The document details various synthesis methodologies, experimental protocols for characterization, and quantitative data compiled from multiple studies.

Introduction

Potassium silicate (K₂SiO₃) is a versatile compound used in agriculture as a source of soluble potassium and silicon.[1] It enhances plant resistance to pathogens, improves nutrient uptake, and mitigates abiotic stresses such as drought and heavy metal toxicity.[1] The fertilizer is produced in both liquid and solid forms, with its efficacy often linked to the solubility of its potassium and silicon components.[2][3] Production methods range from energy-intensive high-temperature fusion to lower-energy hydrothermal and dissolution processes, utilizing diverse silica (B1680970) sources including quartz sand, geothermal sludge, steel-making slag, and fly ash.[2][4][5]

Synthesis of Potassium Silicate Fertilizer

The synthesis of potassium silicate fertilizer can be broadly categorized into high-temperature and low-temperature methods. The choice of method depends on the desired product form (solid or liquid), the reactivity of the silica source, and energy considerations.

High-Temperature Fusion Method

The most common industrial method involves the direct fusion of a silica source with a potassium source at high temperatures (ranging from 900°C to 1500°C).[2][6] This process is energy-intensive but effective for less reactive crystalline silica sources like quartz sand.[2]

Key Reactions:

-

Using Potassium Carbonate: SiO₂ + K₂CO₃ → K₂SiO₃ + CO₂[2]

-

Using Potassium Hydroxide (B78521): SiO₂ + 2KOH → K₂SiO₃ + H₂O[2]

Raw Materials:

-

Silica Source : Geothermal sludge (amorphous, ~98% SiO₂), pyrophyllite (B1168745) (crystalline, ~95% SiO₂), quartz sand, steel-making slag, fly ash.[2][4][5]

-

Potassium Source : Potassium carbonate (K₂CO₃), potassium hydroxide (KOH).[2]

The general workflow for this method is illustrated below.

Caption: High-Temperature Fusion Workflow for Potassium Silicate Production.

Low-Temperature Dissolution Method

A less energy-intensive method involves dissolving a more reactive silica source, such as silica gel (a by-product from phosphate (B84403) fertilizer plants), in a potassium hydroxide solution at temperatures between 80-100°C.[7] This process avoids the high costs and complex equipment associated with fusion methods and directly yields a liquid potassium silicate product.[7]

The workflow for the low-temperature dissolution method is outlined below.

Caption: Low-Temperature Dissolution Workflow for Potassium Silicate Production.

Hydrothermal Method

Hydrothermal synthesis involves reacting a silica source with an aqueous potassium hydroxide solution under elevated temperature and pressure. For instance, illite (B577164) can be treated in a "Calcification-Potassium alkali" system at 280°C to produce a mineral potassium-silicon fertilizer.[8] This method can achieve high conversion rates (e.g., 98.65% for illite) and allows for the synergistic extraction of other elements like aluminum.[8]

Quantitative Data Summary

The operational parameters and resulting product compositions vary significantly with the chosen synthesis method and raw materials.

Table 1: Synthesis Parameters for Potassium Silicate Fertilizer

| Synthesis Method | Silica Source | Potassium Source | Temperature (°C) | Molar/Weight Ratio | Product Form | Reference |

| High-Temp Fusion | Geothermal Sludge | KOH | ~900 | SiO₂/K₂O (Molar): 2.5:1; (Weight): 4:1 | Solid | [2] |

| High-Temp Fusion | Geothermal Sludge | K₂CO₃ | ~1100 | SiO₂/K₂O (Molar): 2.33:1; (Weight): 3:1 | Solid | [2] |

| High-Temp Fusion | Pyrophyllite | KOH | ~1200 - 1350 | SiO₂/K₂O (Molar): 1.4:1 - 9.4:1 | Solid | [2] |

| High-Temp Fusion | Steel-making Slag | K₂CO₃, CaCO₃ | 1150 | K:Ca:Si (Molar): 1:1:1 | Solid | [4] |

| Low-Temp Dissolution | Silica Gel (wet) | KOH Solution | 80 - 100 | KOH sol:Silica gel (Mass): 1:0.51-1.34 | Liquid | [7] |

| Hydrothermal | Illite | KOH | 280 | Liquid-Solid Ratio: 5:1 | Solid | [8] |

Table 2: Chemical Composition and Solubility of Potassium Silicate Fertilizers

| Silica Source | K₂O (%) | SiO₂ (%) | CaO (%) | Water-Soluble K (%) | Citric Acid-Soluble K (%) | Reference |

| Geothermal Sludge/Pyrophyllite | 31 - 37 | 48 - 54 | - | Not specified | Not specified | [2] |

| Steel-making Slag | 20.5 | 28.1 | 24.4 | 1.1 | 90.6 | [4] |

| Synthesized K₂O–2CaO–2SiO₂ | Not specified | Not specified | Not specified | 1.0 | 99.0 | [4] |

| Verdete Rock (Calcined) | Not specified | Not specified | Not specified | 11.2 | 87.2 | [9] |

| Verdete Rock (Acidified) | Not specified | Not specified | Not specified | 23.9 | 93.6 | [9] |

Characterization of Potassium Silicate Fertilizer

A multi-faceted approach is required to fully characterize the physical, chemical, and agronomic properties of potassium silicate fertilizers. The logical flow of characterization is depicted below.

Caption: Logical Workflow for Characterization of Potassium Silicate Fertilizer.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and characterization.

Protocol for High-Temperature Fusion

-

Objective : To synthesize solid potassium silicate from geothermal sludge and KOH.

-

Materials : Geothermal sludge (98% SiO₂), solid KOH, furnace, crucibles, grinder, sieves.

-

Procedure :

-

Dry the geothermal sludge to remove moisture.

-

Mix the dried sludge and KOH powder in a weight ratio of 4:1 (corresponding to a SiO₂:K₂O molar ratio of approximately 2.5:1).[2]

-

Place the mixture in a crucible and transfer it to a high-temperature furnace.

-

Ramp the temperature to 900°C and hold for a sufficient time to ensure complete reaction, indicated by the formation of a uniform melt.[2]

-

Carefully remove the molten product from the furnace and cool it on a steel plate.

-

Crush the resulting solid glass-like material using a grinder.

-

Sieve the crushed product to obtain a powder of the desired particle size.

-

Protocol for Nutrient Solubility Analysis

-

Objective : To determine the water-soluble and citric acid-soluble potassium content, which serve as indices for quick and slow release, respectively.[4]

-

Materials : Fertilizer sample, deionized water, 0.2 g/L citric acid solution, Erlenmeyer flasks, mechanical shaker, hot plate, filtration apparatus, atomic absorption spectrophotometer (AAS) or flame photometer.

-

Procedure for Water-Soluble Potassium (W-Soluble) :

-

Weigh 5.0 g of the fertilizer sample and place it in a 500 mL Erlenmeyer flask.[4]

-

Add 400 mL of deionized water to the flask.[4]

-

Agitate the suspension for 30 minutes.[4] (An alternative method involves boiling 1.0 g of fertilizer in 50 mL of distilled water for 10 minutes[9]).

-

Filter the suspension.

-

Determine the potassium concentration in the filtrate using AAS or flame photometry.

-

-

Procedure for Citric Acid-Soluble Potassium (C-Soluble) :

-

Weigh 1.0 g of the fertilizer sample and place it in a 250 mL Erlenmeyer flask.[4]

-

Add 150 mL of a 0.2 g/L citric acid solution (pH adjusted to 2.1).[4]

-

Place the flask in a mechanical shaker and agitate at 30°C for 1 hour.[4]

-

Filter the suspension.

-

Determine the potassium concentration in the filtrate using AAS or flame photometry.

-

Calculate solubility as the percentage of the soluble potassium relative to the total potassium content of the fertilizer.[4]

-

Protocol for X-ray Diffraction (XRD) Analysis

-

Objective : To identify the crystalline and amorphous phases present in the synthesized fertilizer.

-

Instrument : X-ray diffractometer (e.g., Philips X'Pert-MPD).

-

Procedure :

-

Prepare a finely ground powder of the fertilizer sample.

-

Mount the powder sample onto the sample holder.

-

Set the instrument parameters. A typical setting might be:

-

Run the diffraction scan.

-

Analyze the resulting diffractogram by comparing the peak positions (2θ values) and intensities to reference patterns from a database (e.g., ICDD Powder Diffraction File) to identify the phases present.[4] For example, amorphous silica shows a broad hump around 22°, while crystalline phases like K₂CaSiO₄ show sharp, defined peaks.[2][4]

-

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. matec-conferences.org [matec-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the Major Constituents of Fused Potassium Silicate Fertilizer [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. agridaeus.com [agridaeus.com]

- 7. CN103030153B - A kind of method for preparing potassium silicate - Google Patents [patents.google.com]

- 8. Study on the synergistic preparation of mineral potassium silicate fertilizer by hydrothermal leaching of illite under the "Calcification-Potassium alkali" system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gefert.ufv.br [gefert.ufv.br]

A Technical Guide to the Chemical and Physical Properties of Potassium Silicate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium silicate (B1173343) is a versatile inorganic compound, a salt of silicic acid, known for its wide range of industrial, agricultural, and scientific applications. It is not a single, strictly defined compound but rather a family of materials whose properties are determined by the molar ratio of silicon dioxide (SiO₂) to potassium oxide (K₂O). This guide provides an in-depth overview of the core chemical and physical properties of potassium silicate, details common experimental protocols for its characterization, and presents logical and experimental workflows to illustrate key concepts.

Chemical Identity and Composition

Potassium silicate is generally represented by the empirical formula K₂O·n(SiO₂), where 'n' is the molar ratio that dictates its properties. The simplest metasilicate (B1246114) form has the formula K₂SiO₃.[1][2][3][4][5][6] Samples can exist as anhydrous white solids or as aqueous solutions, often referred to as "potassium waterglass".[6][7][8] The composition of commercial grades varies, which accounts for the range of values observed for its physical properties.[9][10][11]

Molecular and Structural Formula

-

General Formula: K₂O·n(SiO₂)

-

Potassium Disilicate: K₂Si₂O₅[9]

-

Structure: In solution and solid states, the silicate exists as tetrahedral [SiO₄]⁴⁻ units. These units can be isolated or polymerized into chains, rings, and more complex structures, linked by sharing oxygen atoms.[6]

Physical Properties

The physical characteristics of potassium silicate are highly dependent on its form (solid or liquid) and, most importantly, its SiO₂:K₂O weight ratio.[10][11]

Table 1: Summary of Physical Properties

| Property | Value | Notes | Citations |

| Appearance | White, colorless, or yellowish crystalline/granular powder (anhydrous); Clear, colorless to hazy, viscous liquid (solution). | The solid form is often hygroscopic. | [1][7][9][12][13] |

| Molecular Weight | 154.28 g/mol (for K₂SiO₃); 214.36 g/mol (for K₂Si₂O₅) | Varies with the specific silicate composition. | [3][4][5][9][14][15][16] |

| Density (Solid) | ~2.6 g/cm³ | For the anhydrous solid form. | [15] |

| Density (Liquid) | 1.24 - 1.60 g/cm³ | Varies significantly with concentration and SiO₂:K₂O ratio. | [10][13][17][18] |

| Melting Point | >300 °C to ~1000 °C | Data varies widely based on the specific composition and degree of hydration. Anhydrous forms have higher melting points. | [4][5][14][17][19][20] |

| Boiling Point | >100 °C (for solutions) | Aqueous solutions boil at temperatures slightly above the boiling point of water. | [13][17][21] |

| Solubility | Highly soluble in water; Insoluble in ethanol. | Anhydrous forms dissolve slowly in cold water but more rapidly in hot water or under pressure. | [1][11][12][15][22][23][24][25] |

| Refractive Index | ~1.53 | For the solid form. | [24] |

Chemical Properties

The chemical behavior of potassium silicate is dominated by its high alkalinity and the reactivity of the silicate anion in solution.

Table 2: Summary of Chemical Properties

| Property | Value / Description | Notes | Citations |

| pH (Aqueous Solution) | 10.0 - 13.0 | Solutions are strongly alkaline due to the hydrolysis of the silicate ion. | [1][12][17][21][26][27] |

| Stability | Stable under normal conditions of use and storage. | Solutions can slowly react with atmospheric carbon dioxide, leading to the formation of insoluble silica (B1680970). | [1][12][21] |

| Reactivity | Reacts with acids to form silicic acid gels. Reacts with ammonium (B1175870) salts, evolving ammonia (B1221849) gas. Prolonged contact with reactive metals (Al, Zn, Sn, Pb) can produce flammable hydrogen gas. | The high alkalinity drives these reactions. | [12][21][28] |

Effect of SiO₂:K₂O Ratio

The weight ratio of silica (SiO₂) to potassium oxide (K₂O) is the most critical parameter defining the characteristics of a potassium silicate solution. A higher ratio indicates a higher degree of silicate polymerization.

Caption: Relationship between SiO₂:K₂O ratio and key properties of potassium silicate solutions.

Experimental Protocols

The following are generalized methodologies for the characterization of potassium silicate solutions.

Protocol: Determination of pH

-

Objective: To measure the pH of an aqueous potassium silicate solution.

-

Apparatus: Calibrated pH meter with a glass electrode, beakers, magnetic stirrer, and stir bar.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 7, 10, and 12).

-

Place a 50 mL sample of the potassium silicate solution into a clean beaker. If the solution is highly viscous, prepare a 10% (w/v) dilution with deionized water.

-

Introduce a magnetic stir bar and place the beaker on a magnetic stirrer at a low speed.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

-

Allow the reading to stabilize for 1-2 minutes.

-

Record the pH value and the temperature of the solution.

-

Clean the electrode thoroughly with deionized water before and after use.

-

Protocol: Determination of Density

-

Objective: To measure the density of a liquid potassium silicate solution.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, water bath, thermometer.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Calibrate the pycnometer by filling it with deionized water and placing it in a water bath at a standard temperature (e.g., 20°C) until thermal equilibrium is reached. Ensure the capillary is filled and there are no air bubbles.

-

Dry the outside of the pycnometer and record its mass when filled with water (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the potassium silicate solution and bring it to the same standard temperature in the water bath.

-

Dry the outside and record its mass when filled with the sample (m₃).

-

Calculation:

-

Density of water (ρ_water) at the measurement temperature is known.

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water

-

Density of sample (ρ_sample) = (m₃ - m₁) / V

-

-

Workflows and Methodologies

Manufacturing and Analysis Workflow

The production of potassium silicate involves a high-temperature fusion process followed by dissolution and quality control analysis.

Caption: General workflow for the manufacturing and quality control of potassium silicate solutions.

Safety and Handling

-

Hazards: Potassium silicate is a strong alkaline substance. Contact can cause irritation or burns to the skin and eyes.[1][21][28][29] Inhalation of spray mists can irritate the respiratory tract.[21][28]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling the material.[1][29] Work should be conducted in a well-ventilated area.

-

Storage: Store in a cool, dry place in a sealed container to prevent reaction with atmospheric CO₂.[10] Keep away from incompatible materials such as acids and reactive metals.[4]

References

- 1. chemiis.com [chemiis.com]

- 2. Potassium Silicate: Applications, Benefits, and How to Buy from NOVA Silicate - Nova Silicate | Solid Potassium Silicate | Liquid Potassium Silicate | Solid Sodium Silicate | Liquid Sodium Silicate [novasilicate.com]

- 3. webqc.org [webqc.org]

- 4. potassium silicate Manufacturer, Supplier [sheetalstrips.com]

- 5. 无水硅酸钾 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Potassium silicate - Wikipedia [en.wikipedia.org]

- 7. What are the appearance and physical properties of potassium silicate - China's Best Welding Consumables Supplier [tensileweld.com]

- 8. Potassium Silicate → Area → Resource 1 [product.sustainability-directory.com]

- 9. Potassium silicate | K2O5Si2 | CID 15778988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bisleyinternational.com [bisleyinternational.com]

- 11. Potassium silicate | 1312-76-1 [chemicalbook.com]

- 12. ams.usda.gov [ams.usda.gov]

- 13. Potassium silicate(1312-76-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Potassium Silicate Manufacturer,Exporter,Supplier from Maharashtra [welcomechemicals.com]

- 15. betakim.com.tr [betakim.com.tr]

- 16. americanelements.com [americanelements.com]

- 17. Potassium silicate (CAS 1312-76-1) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 18. Potassium Silicate Density: 1.24 G/cc. Kilogram Per Litre (kg/l) at Best Price in Mira Bhayandar | Welcome Chemicals [tradeindia.com]

- 19. bgnco.co [bgnco.co]

- 20. Buy Potassium Silicate from brenntag Finland suppliers | 1312-76-1 | Brenntag [brenntag.com]

- 21. ecogrowth.com.au [ecogrowth.com.au]

- 22. inorganic chemistry - Solubility of potassium silicate in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 23. echemi.com [echemi.com]

- 24. Potassium silicate - CAMEO [cameo.mfa.org]

- 25. nanotrun.com [nanotrun.com]

- 26. agridaeus.com [agridaeus.com]

- 27. nutri-tech.com.au [nutri-tech.com.au]

- 28. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 29. cthaichemicals.com [cthaichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Potassium Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formulas, and synthesis methodologies of potassium silicate (B1173343). The information is intended to support research and development activities where a thorough understanding of this inorganic compound is essential.

Introduction to Potassium Silicate

Potassium silicate is not a single compound but rather a family of inorganic compounds formed from potassium oxide (K₂O) and silica (B1680970) (SiO₂). The general chemical formula is represented as K₂O·nSiO₂, where 'n' is the mole ratio of silica to potassium oxide, which determines the specific properties and classification of the silicate. These compounds can exist in various forms, from simple orthosilicates with isolated silicate tetrahedra to more complex metasilicates and polysilicates with polymeric chains, rings, or three-dimensional frameworks. They are typically found as white solids or colorless solutions.[1]

The fundamental building block of all silicate structures is the silicate tetrahedron, [SiO₄]⁴⁻, where a central silicon atom is covalently bonded to four oxygen atoms.[2] The arrangement of these tetrahedra, whether as discrete units or linked by sharing oxygen atoms, defines the different classes of silicates.

Molecular Structures and Formulas

The classification of potassium silicates is based on the connectivity of the [SiO₄]⁴⁻ tetrahedra. The primary types include orthosilicates, pyrosilicates, and metasilicates.

Potassium Orthosilicate (B98303) (K₄SiO₄)

-

Structure: Orthosilicates, also known as nesosilicates, are characterized by isolated [SiO₄]⁴⁻ tetrahedra.[3] In potassium orthosilicate, these discrete silicate anions are ionically bonded to potassium cations (K⁺).[3] The absence of shared oxygen atoms between the tetrahedra results in a simple, monomeric silicate structure.

-

Formula: The chemical formula for potassium orthosilicate is K₄SiO₄.[4][5]

Potassium Pyrosilicate (K₆Si₂O₇)

-

Structure: Pyrosilicates, or sorosilicates, are formed when two silicate tetrahedra share a single oxygen atom, creating a disilicate anion [Si₂O₇]⁶⁻. This structure consists of two corner-sharing tetrahedra.

-

Formula: The chemical formula for potassium pyrosilicate is K₆Si₂O₇.

Potassium Metasilicate (B1246114) (K₂SiO₃)

-

Structure: Metasilicates feature silicate tetrahedra linked in chains or rings. Each tetrahedron shares two oxygen atoms with its neighbors, resulting in a general formula of (SiO₃²⁻)n. These can form long, single-stranded chains (inosilicates) or cyclic structures (cyclosilicates). Potassium metasilicate typically adopts these chain or cyclic structures with interlinked SiO₃²⁻ monomers, where each silicon atom maintains a tetrahedral coordination.[1]

-

Formula: The most common chemical formula for potassium metasilicate is K₂SiO₃.[6][7][8]

Polysilicates (K₂O·nSiO₂ where n > 1)

When the ratio of SiO₂ to K₂O is greater than one, more complex polymeric structures are formed. These are often amorphous, glassy materials and are commonly referred to as potassium water glass or liquid glass. The silicate anions in these materials form complex, extended networks.

Quantitative Structural Data

The precise bond lengths and angles within the silicate tetrahedra can vary depending on the specific crystalline form and the surrounding cations. The following table summarizes available crystallographic and structural data for different forms of potassium silicate and related compounds.

| Parameter | Potassium Metasilicate (K₂SiO₃) | Potassium Orthosilicate (K₄SiO₄) | General Si-O Bond Length |

| Crystal System | Orthorhombic[9] | - | - |

| Space Group | Cmca[9] | - | - |

| Lattice Parameters | a = 11.537 Å, b = 9.694 Å, c = 11.245 Å[9] | - | - |

| Si-O Bond Length | - | - | ~1.62 Å[10] |

| K-O Bond Length | - | - | 2.64 - 2.89 Å (in K₂CO₃)[10] |

| Si-Si Bond Length (in K₂Si) | 2.31 - 2.35 Å[11] | - | - |

| Si-Si-Si Bond Angle (in K₂Si) | ~125.81°[11] | - | - |

Experimental Protocols

The synthesis of potassium silicate can be broadly categorized into two main methods: high-temperature fusion and hydrothermal synthesis.

High-Temperature Fusion Method

This method involves the direct reaction of a silicon source (e.g., silica sand, quartz) with a potassium source (e.g., potassium carbonate, potassium hydroxide) at high temperatures.

Detailed Experimental Protocol:

-

Raw Material Preparation:

-

Silicon Source: High-purity silica sand (SiO₂) or quartz is typically used.

-

Potassium Source: Anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are common choices.

-

-

Mixing: The reactants are weighed and thoroughly mixed in a specific molar ratio (e.g., K₂CO₃ to SiO₂).

-

Fusion: The mixture is placed in a high-temperature furnace, often in a crucible made of a refractory material. The temperature is gradually raised to the fusion point, typically in the range of 900-1400°C.[12] The specific temperature depends on the desired molar ratio and the specific reactants used. For example, a mixture of geothermal sludge (amorphous silica) and KOH can fuse at around 900°C, while pyrophyllite (B1168745) (crystalline silica) and K₂CO₃ may require temperatures up to 1350°C.[12]

-

Reaction: The molten mixture is held at the fusion temperature for a specified duration to ensure complete reaction. The reaction for the formation of potassium metasilicate from potassium carbonate and silica is: K₂CO₃ + nSiO₂ → K₂O·nSiO₂ + CO₂

-

Cooling and Solidification: The molten potassium silicate is then cooled. The cooling rate can influence the final product's properties, leading to either a crystalline solid or an amorphous glass.

-

Dissolution (for liquid potassium silicate): The solid potassium silicate can be dissolved in water, often under pressure and at elevated temperatures, to produce an aqueous solution of potassium silicate, also known as potassium water glass.

-

Purification: The resulting product may be filtered to remove any unreacted materials or impurities.[13]

Hydrothermal Synthesis Method

Hydrothermal synthesis is a lower-temperature method that utilizes the reaction of a silicon source with a potassium hydroxide solution in a sealed reactor under elevated pressure and temperature.

Detailed Experimental Protocol:

-

Reactant Preparation:

-

Silicon Source: Crystalline silica (e.g., quartz sand) or amorphous silica can be used.

-

Potassium Source: An aqueous solution of potassium hydroxide (KOH) is prepared at a specific concentration (e.g., 10-40 wt%).[14]

-

-

Reaction Setup: The silicon source and the KOH solution are placed in a Teflon-lined stainless-steel autoclave.[15]

-

Hydrothermal Reaction: The autoclave is sealed and heated to a temperature typically ranging from 150°C to 300°C.[14][16][17] The pressure inside the vessel is the autogenous pressure of the water at that temperature. The reaction mixture is often stirred or agitated to ensure homogeneity.

-

Reaction Duration: The reaction is allowed to proceed for a specific duration, which can range from several hours to days, depending on the desired product and reaction conditions.

-

Cooling and Product Recovery: After the reaction is complete, the autoclave is cooled to room temperature. The resulting potassium silicate solution is then collected.

-

Purification and Concentration: The solution may be filtered to remove any solid impurities. If a more concentrated solution is required, water can be evaporated.

Characterization Techniques

The structural and chemical properties of synthesized potassium silicate are typically characterized using various analytical techniques.

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystalline structure of potassium silicate. It can be used to identify the specific phases present (e.g., metasilicate, orthosilicate) and to determine lattice parameters.[18] Quantitative XRD analysis can be employed to determine the relative amounts of different crystalline phases in a mixture.[19][20]

Experimental Workflow for XRD Analysis:

-

Sample Preparation: A powdered sample of the synthesized potassium silicate is prepared and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the characteristic peaks of different crystalline phases by comparing them to standard diffraction databases. Rietveld refinement can be used for detailed structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the Si-O bonds within the silicate tetrahedra. The positions and shapes of the absorption bands in the FTIR spectrum provide information about the degree of polymerization of the silicate network and the presence of different functional groups.

Key Vibrational Modes in Potassium Silicate:

-

Si-O-Si Asymmetric Stretching: Typically observed in the region of 1000-1200 cm⁻¹. The exact position of this band is sensitive to the Si-O-Si bond angle and the degree of polymerization.

-

Si-O Stretching in Non-Bridging Oxygen (NBO): Bands associated with Si-O⁻ vibrations are found at lower wavenumbers, typically in the 850-950 cm⁻¹ range.

-

Si-O-Si Symmetric Stretching and Bending Modes: These vibrations occur at lower frequencies, generally in the range of 400-800 cm⁻¹.[21][22]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the relationships between different forms of potassium silicate and a generalized workflow for their synthesis and characterization.

Caption: Relationship between different types of potassium silicate structures based on the connectivity of the fundamental [SiO₄]⁴⁻ tetrahedron.

Caption: A generalized experimental workflow for the synthesis and characterization of potassium silicate.

References

- 1. Potassium silicate - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Potassium Orthosilicate | High-Purity Reagent | RUO [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Potassium polysilicate | K4O4Si | CID 22222942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. potassium silicate [chemister.ru]

- 7. Potassium metasilicate [webbook.nist.gov]

- 8. CAS 10006-28-7: Potassium metasilicate | CymitQuimica [cymitquimica.com]

- 9. A re-investigation of the crystal structure of potassium hydrogen metasilicate, KHSiO3 | Semantic Scholar [semanticscholar.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. matec-conferences.org [matec-conferences.org]

- 13. Method for producing potassium silicate | Mind Map - EdrawMind [edrawmind.com]

- 14. FI95121B - Hydrothermal method for preparing a potassium silicate solution with a high molar ratio of SiO2: K2O - Google Patents [patents.google.com]

- 15. Synthesis of Monolithic Potassium Geopolymer Ceramics Assisted by Molten Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN1028357C - Process for preparing potassium silicate solution by hydrothermal method - Google Patents [patents.google.com]

- 17. CA2069489C - Process for the hydrothermal production of potassium silicate solutions - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. resources.rigaku.com [resources.rigaku.com]

- 21. mechanicaljournals.com [mechanicaljournals.com]

- 22. mdpi.com [mdpi.com]

"solubility and pH of aqueous potassium silicate solutions"

An In-depth Technical Guide to the Solubility and pH of Aqueous Potassium Silicate (B1173343) Solutions

Introduction

Aqueous potassium silicates, often referred to as potassium waterglass, are a versatile family of inorganic compounds composed of potassium oxide (K₂O) and silica (B1680970) (SiO₂) dissolved in water.[1] These solutions are widely utilized across various industrial and scientific fields, including detergents, coatings, cement, and agriculture, due to their unique chemical properties as binders, adhesives, and sources of soluble silica.[1][2] For researchers, scientists, and drug development professionals, a fundamental understanding of the interplay between solubility, pH, and chemical speciation in these solutions is critical for applications ranging from the synthesis of silica-based nanomaterials to the formulation of stable, high-purity silicate-containing media.

This technical guide provides a comprehensive overview of the core chemical principles governing the solubility and pH of aqueous potassium silicate solutions. It details the critical influence of the silica-to-potassium oxide ratio, concentration, and pH on the system's behavior. Furthermore, it furnishes detailed experimental protocols for the accurate characterization of these solutions and employs visualizations to clarify complex chemical equilibria and workflows.

The Chemistry of Aqueous Potassium Silicate

The properties of a potassium silicate solution are primarily defined by the weight ratio (or molar ratio) of silica (SiO₂) to potassium oxide (K₂O). This ratio dictates the degree of polymerization of the silicate anions in solution and, consequently, its pH, viscosity, and reactivity. When potassium silicate dissolves in water, it hydrolyzes to form a complex equilibrium of various silicate species and potassium hydroxide (B78521) (KOH), which imparts a strong alkalinity to the solution.[3][4]

The fundamental silicate unit is the orthosilicate (B98303) monomer, SiO₄⁴⁻, or its protonated forms, primarily silicic acid, Si(OH)₄, at neutral to acidic pH. In the highly alkaline conditions typical of potassium silicate solutions (pH > 11), a variety of silicate anions exist in equilibrium.[5] These range from simple monomers and dimers to more complex oligomeric and polymeric chains and rings.[6][7] The general relationship can be summarized as:

K₂O·nSiO₂ + H₂O ⇌ 2K⁺ + Silicate Anions (aq) + OH⁻

Lower SiO₂:K₂O ratios result in less polymerization and higher alkalinity, while higher ratios lead to more complex, polymerized silicate species and slightly lower pH values.

Solubility and Its Influencing Factors

The solubility of potassium silicate is not a simple fixed value but is dynamically influenced by several interconnected factors.

Effect of pH

The pH is the most critical factor governing the solubility of silicates.

-

High pH (pH > 11): In strongly alkaline solutions, silicate species are highly soluble. The high concentration of hydroxide ions (OH⁻) keeps the silicate species deprotonated and in simpler, monomeric or small oligomeric forms, preventing the extensive polymerization that leads to precipitation.[8] Commercial solutions are typically found in a pH range of 11-12 to maintain stability.[1][9] Achieving a pH of at least 11 is often necessary to keep concentrated silicon solutions clear and fully dissolved.[8][10]

-

Neutral to Mid-Alkaline pH (pH 4-9): In this range, the solubility of silica is at its minimum, generally limited to about 1.7 mM Si.[8] As the pH is lowered from a highly alkaline state, the silicate anions become protonated, forming silicic acid (Si(OH)₄). These neutral molecules can then condense via a polymerization reaction, eliminating water to form Si-O-Si bonds. This process leads to the formation of colloidal silica particles, which can grow, aggregate, and ultimately form a gel or precipitate out of solution.[5][11]

-

Acidic pH (pH < 4): While solubility is low in the neutral range, the rate of polymerization and gelation is often fastest around pH 5-6. In more strongly acidic solutions, the polymerization process can be slower, but the ultimate state is still the formation of solid hydrated silica.[5]

Effect of SiO₂:K₂O Ratio

The weight ratio of SiO₂ to K₂O is an intrinsic property that influences solubility. Solutions with a higher proportion of K₂O (lower ratio) are more alkaline and generally more stable, keeping the silicate species dissolved.[12] As the ratio of SiO₂ increases, the solution contains more polymerized species and is closer to the point of saturation and potential precipitation if the pH is disturbed.

Effect of Concentration and Temperature

Like most salts, the solubility of potassium silicate is influenced by temperature. Anhydrous potassium silicate is difficult to dissolve in cold water but can be dissolved in boiling water under pressure.[12][13] Once a concentrated solution is formed, it can be cooled to yield a very viscous liquid that can be diluted without immediate precipitation.[13] Hydrated forms of potassium silicate dissolve more readily in room temperature water.[12]

Increasing the concentration of silicate at a given pH will increase the likelihood of polymerization and precipitation, as it pushes the chemical equilibrium towards the formation of larger, less soluble species.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pH and solubility of potassium silicate solutions as reported in technical and scientific literature.

Table 1: Typical pH Values of Aqueous Potassium Silicate Solutions

| Solution Description | SiO₂:K₂O Weight Ratio | Concentration | Typical pH | Reference(s) |

| Commercial Solution | Not Specified | Not Specified | 11 - 12 | [1] |

| Commercial Solution | 2.50 | 29.1% | 11.3 | [14][15] |

| General Product Range | Not Specified | Not Specified | 10 - 14 | [2] |

| Agricultural Grade | 2.5:1 (K₂CO₃ to SiO₂) | Not Specified | 11.3 - 11.7 | [16] |

| Experimental Solution | Not Specified | 15 mM Si | > 11 | [8] |

Table 2: Solubility of Silicon Species as a Function of pH

| pH Range | Maximum Silicon Solubility | Dominant Species/State | Reference(s) |

| 4 - 8 | ~1.7 mM | Monomeric Silicic Acid (Si(OH)₄) | [8][10] |

| > 9 | Increases with pH | Soluble Monomeric/Oligomeric Silicate Anions | [8] |

| ~ 11 | Optically clear at 15 mM Si | Soluble Silicate Anions | [8] |

| > 11.3 | Optically clear at 30 mM Si | Soluble Silicate Anions | [10] |

Visualizations: Chemical Pathways and Workflows

Silicate Speciation as a Function of pH

The following diagram illustrates the logical relationship between pH and the dominant silicon species in an aqueous solution, starting from a stable, alkaline potassium silicate solution.

Caption: Logical flow of silicate speciation from soluble monomers to solid silica gel as pH is reduced.

Experimental Workflow for Characterization

This diagram outlines a standard workflow for the chemical analysis of an aqueous potassium silicate solution to determine its key properties.

Caption: Standard experimental workflow for the characterization of potassium silicate solutions.

Experimental Protocols

Accurate characterization of potassium silicate solutions requires specific analytical procedures. The protocols for sodium silicate are often adaptable for potassium silicate.[17]

Protocol 1: pH Measurement of an Alkaline Silicate Solution

Objective: To accurately measure the pH of a concentrated aqueous potassium silicate solution, accounting for potential alkali error.

Materials:

-

Potassium silicate solution (sample)

-

pH meter with a glass electrode designed for high pH measurement and a temperature probe

-

Standard pH buffer solutions (e.g., pH 7, 10, and 13)

-

Deionized water

-

Beakers and magnetic stirrer

Procedure:

-

Calibration: Calibrate the pH meter using a three-point calibration with pH 7, 10, and 13 buffers. Ensure the meter is set to compensate for temperature.

-

Sample Preparation: Place a representative aliquot of the potassium silicate solution into a clean beaker. If the solution is highly viscous, it may be diluted with a known volume of deionized water. The dilution factor must be recorded, though for pH, the reading should be taken on the original sample if possible.

-

Measurement: Immerse the pH electrode into the solution. Allow for gentle stirring with a magnetic stir bar.

-

Stabilization: Wait for the pH reading to stabilize. Highly alkaline and viscous solutions may require a longer stabilization time.

-

Recording: Record the pH value and the temperature of the solution.

-

Cleaning: Thoroughly rinse the electrode with deionized water immediately after use to prevent the formation of a silica film, which can damage the electrode.[14]

Protocol 2: Determination of Total Alkalinity (as % K₂O)

Objective: To determine the concentration of potassium oxide (K₂O) by titration with a standardized acid. This method is based on standard titrimetric procedures for silicates.[18][19]

Materials:

-

Potassium silicate solution (sample)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.2 N or 1.0 N)

-

Methyl orange or methyl red indicator solution

-

Deionized water

-

Erlenmeyer flask, burette, and pipettes

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the potassium silicate solution (e.g., 5-10 g) into an Erlenmeyer flask.

-

Dilution: Add approximately 100 mL of deionized water to the flask and mix thoroughly.

-

Indication: Add 3-4 drops of methyl orange indicator to the solution. The solution will turn yellow.[19]

-

Titration: Titrate the sample with the standardized HCl solution from a burette. Swirl the flask continuously. The endpoint is reached when the indicator color changes from yellow to a persistent reddish-orange.[19]

-

Calculation: Record the volume of HCl used. The % K₂O is calculated using the following formula:

% K₂O = (V × N × 47.1) / W

Where:

-

V = Volume of HCl used (in L)

-

N = Normality of HCl (in eq/L)

-

47.1 = Molar mass of K₂O ( g/mol ) / 2 (since 2 moles of HCl react per mole of K₂O)

-

W = Weight of the sample (in g)

-

Protocol 3: Determination of Dissolved Silica (as % SiO₂)

Objective: To determine the concentration of dissolved silica using the colorimetric silicomolybdate method, which is a standard method for silica analysis.[17]

Materials:

-

Potassium silicate solution (sample)

-

Ammonium (B1175870) molybdate (B1676688) solution (in acidic medium)

-

Reducing agent (e.g., ascorbic acid or sodium sulfite (B76179) solution)

-

Silica standard solution (for calibration)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a highly diluted solution of the potassium silicate sample with deionized water. A significant dilution is necessary to bring the silica concentration into the linear range of the assay.

-

Calibration Curve: Prepare a series of silica standards of known concentrations and treat them alongside the sample.

-

Complexation: To a known volume of the diluted sample and each standard, add the acidic ammonium molybdate solution. This reaction forms a yellow silicomolybdic acid complex. Allow the reaction to proceed for the recommended time.

-

Reduction: Add the reducing agent to the solution. This reduces the yellow complex to an intensely colored molybdenum blue complex.

-

Measurement: Measure the absorbance of the blue solution at its maximum wavelength (typically around 810 nm) using the UV-Vis spectrophotometer.

-

Calculation: Determine the silica concentration in the diluted sample from the calibration curve. Calculate the original concentration in the undiluted potassium silicate solution, accounting for the dilution factor.

References

- 1. level7chemical.com [level7chemical.com]

- 2. iransilicate.com [iransilicate.com]

- 3. Potassium silicate - Wikipedia [en.wikipedia.org]

- 4. metrohm.com [metrohm.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Common questions about silicon in nutrient solutions – Science in Hydroponics [scienceinhydroponics.com]

- 8. "pH 11.3 Enhances the Solubility of Potassium Silicate for Liquid Ferti" by Brendan Fatzinger and Bruce Bugbee [digitalcommons.usu.edu]

- 9. agridaeus.com [agridaeus.com]

- 10. customhydronutrients.com [customhydronutrients.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. inorganic chemistry - Solubility of potassium silicate in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 15. Potassium Silicate Liquid - 8.30% K2o, 20.80% Sio2, Ph 11.30 | Ideal For Fertilization, High Silica Content, Non-tacky Coating Agent at Best Price in Mumbai | Xetex Industries Private Limited [tradeindia.com]

- 16. ams.usda.gov [ams.usda.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mudman.com [mudman.com]

The Hygroscopic Nature of Potassium Silicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium silicate (B1173343), an inorganic compound with a versatile range of industrial applications, exhibits significant hygroscopic properties. This technical guide provides an in-depth exploration of the hygroscopic nature of potassium silicate, detailing the mechanisms of water absorption, factors influencing this behavior, and standardized experimental protocols for its characterization. Due to the limited availability of public domain quantitative data specifically for pure potassium silicate, this guide presents illustrative data and methodologies based on established principles of moisture sorption analysis for inorganic salts and amorphous silicates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and materials science who are interested in the moisture-related properties of potassium silicate.

Introduction

Potassium silicate is a compound encompassing a family of materials with the general formula K₂O·n(SiO₂), where 'n' represents the molar ratio of silica (B1680970) to potassium oxide. It is commercially available in both solid (powder or glass) and aqueous solution forms.[1] Its applications are diverse, ranging from a binder in construction materials and coatings to a nutrient source in agriculture.[2] In the pharmaceutical industry, understanding the hygroscopic nature of excipients is critical for formulation stability, manufacturing processes, and product shelf-life. Potassium silicate's ability to absorb and retain moisture from the atmosphere makes it a subject of interest, both as a potential desiccant and as a compound whose own stability and handling are dictated by ambient humidity.[3]

This guide delves into the core principles of potassium silicate's interaction with water vapor, providing a foundational understanding for its practical application and further research.

Mechanism of Water Adsorption

The hygroscopic nature of potassium silicate is primarily attributed to the presence of polar Si-O and K-O bonds, which act as active sites for the adsorption of water molecules through hydrogen bonding. The process of water uptake can be described in the following stages:

-

Initial Adsorption: At low relative humidity (RH), water molecules from the atmosphere are adsorbed onto the most energetically favorable sites on the potassium silicate surface, forming a monolayer. This is a surface phenomenon driven by the strong affinity of water for the polar silicate structure.

-

Multilayer Formation: As the relative humidity increases, additional layers of water molecules are adsorbed on top of the initial monolayer. These subsequent layers are held by weaker hydrogen bonds.

-

Capillary Condensation: In porous potassium silicate materials, at higher relative humidity, capillary condensation can occur within the pores, leading to a significant increase in water uptake.

-

Deliquescence: While a specific deliquescence point for all forms of potassium silicate is not well-documented and will vary with the SiO₂:K₂O ratio, like many soluble salts, it has the potential to absorb enough atmospheric moisture to dissolve and form a liquid solution at a certain critical relative humidity.[4]

The overall process is a complex interplay of surface chemistry, material porosity, and environmental conditions.

Factors Influencing Hygroscopicity

The extent and rate of moisture uptake by potassium silicate are influenced by several key factors:

-

SiO₂:K₂O Molar Ratio: The ratio of silica to potassium oxide is a critical determinant of the material's properties. A higher silica ratio generally leads to a more polymerized and less soluble silicate structure, which may exhibit different hygroscopic behavior compared to a more alkaline, lower-ratio silicate.

-

Physical Form and Surface Area: Powdered forms of potassium silicate, with their higher surface area-to-volume ratio, will exhibit a faster rate of moisture absorption compared to larger glassy pieces. The porosity of the material also plays a significant role.

-

Temperature: Temperature affects the kinetics of water vapor adsorption and desorption. Generally, an increase in temperature will decrease the equilibrium moisture content at a given relative humidity.

-

Relative Humidity (RH): As the primary driving force, the ambient relative humidity dictates the equilibrium moisture content of the material.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is the industry-standard technique for characterizing the hygroscopicity of powders and solids. It measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Principle

A sample of known mass is placed on a sensitive microbalance within a temperature and humidity-controlled chamber. A carrier gas (usually dry nitrogen) is passed through a humidifier to achieve a target RH level. The mass of the sample is continuously monitored until it reaches equilibrium (i.e., no further mass change). The RH is then changed in a stepwise manner to generate a full sorption and desorption isotherm.

Apparatus

-

Dynamic Vapor Sorption (DVS) Analyzer with a microbalance (resolution of 0.1 µg or better).

-

Temperature and humidity controlled chamber.

-

Gas flow controllers for dry and humidified gas streams.

-

Sample pans (typically mesh for powders to maximize surface exposure).

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the potassium silicate powder into a pre-tared sample pan.

-

Ensure the sample is evenly distributed in the pan to facilitate uniform exposure to the humidified gas stream.

-

-

Drying/Pre-conditioning:

-

Place the sample in the DVS instrument.

-

Dry the sample in-situ at 0% RH and a specified temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This initial mass is recorded as the dry mass of the sample.

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner. A typical sequence would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% → 95% RH.

-

At each RH step, allow the sample to equilibrate until the mass change is negligible (e.g., dm/dt ≤ 0.002 %/min over a 10-minute window). The equilibrium mass at each RH is recorded.

-

-

Desorption Phase:

-

After reaching the maximum RH, decrease the humidity in a similar stepwise manner back down to 0% RH.

-

Record the equilibrium mass at each desorption step.

-

-

Data Analysis:

-

The change in mass at each RH step is calculated as a percentage of the initial dry mass.

-

Plot the percentage change in mass (%CM) against the relative humidity (%RH) to generate the moisture sorption isotherm. The sorption and desorption curves are plotted on the same graph to observe any hysteresis.

-

Data Presentation

Due to the lack of publicly available, peer-reviewed moisture sorption isotherm data specifically for potassium silicate, the following table and figure are presented as an illustrative example based on the expected behavior of a hygroscopic inorganic salt.

Table 1: Illustrative Moisture Sorption Data for Potassium Silicate Powder at 25°C

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 0.52 |

| 10 | 1.25 | 1.85 |

| 20 | 2.48 | 3.10 |

| 30 | 3.75 | 4.35 |

| 40 | 5.10 | 5.70 |

| 50 | 6.55 | 7.15 |

| 60 | 8.20 | 8.80 |

| 70 | 10.50 | 11.20 |

| 80 | 14.80 | 15.50 |

| 90 | 22.30 | 22.30 |

Note: This data is representative and intended for illustrative purposes only.

Visualization of Processes

Experimental Workflow for Dynamic Vapor Sorption (DVS)

Mechanism of Water Adsorption on Potassium Silicate Surface

Applications and Implications in Pharmaceutical Development

The hygroscopic nature of potassium silicate has several implications for its use in pharmaceutical applications:

-

Excipient for Moisture-Sensitive Drugs: If the water uptake is significant and predictable, potassium silicate could potentially be investigated as a desiccant integrated directly into a formulation to protect a moisture-sensitive Active Pharmaceutical Ingredient (API).

-

Formulation Stability: The tendency of potassium silicate to absorb water must be considered during formulation development. High moisture content can lead to physical changes (e.g., caking, deliquescence) and chemical degradation of the drug product.

-

Manufacturing and Storage: Manufacturing processes involving potassium silicate may need to be conducted under controlled humidity environments to prevent unwanted moisture uptake. Packaging for the final drug product must also be selected to provide an adequate moisture barrier.

Conclusion

Potassium silicate is a hygroscopic material whose interaction with atmospheric moisture is a critical property to consider in its various applications, including those in the pharmaceutical industry. While specific quantitative data for pure potassium silicate remains elusive in the public domain, the principles of moisture sorption and the methodologies for its characterization, such as Dynamic Vapor Sorption, are well-established. This guide provides a foundational understanding of the hygroscopic nature of potassium silicate, offering detailed experimental protocols and illustrative data to aid researchers and drug development professionals in their work with this versatile compound. Further research to quantify the moisture sorption isotherms of various grades of potassium silicate would be of significant value to the scientific community.

References

An In-depth Technical Guide to Potassium Silicate: CAS Number, Molecular Weight, and Applications

This technical guide provides a comprehensive overview of potassium silicate (B1173343), a versatile inorganic compound with significant applications across various scientific and industrial domains. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental properties, synthesis methodologies, and key applications, with a focus on experimental data and protocols.

Core Properties of Potassium Silicate

Potassium silicate is not a single, discrete compound but rather a family of compounds with the general formula K₂O·nSiO₂, where 'n' represents the molar ratio of silica (B1680970) (SiO₂) to potassium oxide (K₂O).[1] The most frequently referenced form is potassium metasilicate, K₂SiO₃. These compounds typically exist as a white, solid powder or a colorless, alkaline aqueous solution.[1][2] The ratio of silica to potassium oxide significantly influences the physical and chemical properties of the silicate, such as its solubility and viscosity.

A summary of the key identifiers and properties for the most common form of potassium silicate is presented below.

| Property | Value | References |

| CAS Number | 1312-76-1 | [2][3][4][5] |

| Molecular Formula | K₂SiO₃ or K₂O₃Si | [1][2][3] |

| Molecular Weight | 154.28 g/mol | [3][5] |

| Appearance | White solid or colorless solution | [1] |

| Solubility | Soluble in water, forming an alkaline solution. Insoluble in alcohol. | [2][6] |

| Synonyms | Potassium metasilicate, Soluble potash glass, Potassium water glass | [2][3] |

Synthesis of Potassium Silicate

The production of potassium silicate can be achieved through several methods, ranging from high-temperature industrial processes to more recent green synthesis approaches.

Industrial Manufacturing: The primary industrial method involves the high-temperature calcination of silica sand (silicon dioxide, SiO₂) with potassium carbonate (K₂CO₃) in a furnace at temperatures between 1100°C and 1400°C.[6][7] The resulting molten glass is then dissolved in water using high-pressure steam to form a liquid potassium silicate solution. This solution can be sold as is or dried to produce a powdered, hydrous form.[6]

The idealized chemical reaction for this process is: nSiO₂ + K₂CO₃ → K₂O·nSiO₂ + CO₂

Another laboratory-scale synthesis involves the reaction of silica with potassium hydroxide (B78521) (KOH).[1]

The general workflow for the industrial production of potassium silicate is illustrated below.

References

- 1. Potassium silicate - Wikipedia [en.wikipedia.org]

- 2. CAS 1312-76-1: Potassium silicate | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. potassium silicate, 1312-76-1 [thegoodscentscompany.com]

- 5. scbt.com [scbt.com]

- 6. ams.usda.gov [ams.usda.gov]

- 7. nanotrun.com [nanotrun.com]

A Deep Dive into Alkali Silicates: A Technical Guide to Potassium Silicate and Sodium Silicate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of potassium silicate (B1173343) and sodium silicate, two inorganic compounds with broad industrial and emerging biomedical applications. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical and physical distinctions, manufacturing methodologies, and diverse applications of these alkali silicates. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the biological implications of these compounds, including their influence on cellular signaling pathways and their biocompatibility.

Introduction

Potassium silicate and sodium silicate, collectively known as soluble silicates or waterglass, are a family of compounds consisting of an alkali metal oxide (K₂O or Na₂O) and silica (B1680970) (SiO₂) in varying ratios.[1] While sharing a common silicate backbone, the identity of the alkali metal cation—potassium (K⁺) versus sodium (Na⁺)—imparts distinct properties that govern their behavior and dictate their suitability for specific applications.[2] This guide aims to elucidate these differences from a technical standpoint, providing the necessary data and protocols for informed selection and utilization in research and development settings.

Physicochemical Properties: A Quantitative Comparison

The properties of potassium and sodium silicate solutions are primarily determined by the molar ratio of SiO₂ to K₂O or Na₂O and the total solids content.[3][4] These parameters significantly influence solubility, pH, density, and viscosity.

| Property | Potassium Silicate | Sodium Silicate |

| General Formula | K₂O·nSiO₂ | Na₂O·nSiO₂ |

| Appearance | White solid or colorless, transparent, viscous liquid[2] | Colorless transparent solid or white powder[5] |

| Solubility in Water | Higher than sodium silicate[2] | Readily soluble in water, producing alkaline solutions |

| pH of Solution | 11.0 - 13.0[1] | 11.0 - 13.0[6] |

| Density (g/cm³ at 20°C) | ~1.27 - 1.40 (for solutions)[1] | ~1.39 (for a 40% solution) |

| Thermal Stability | Higher than sodium silicate[2] | Decomposes at high temperatures |

Table 1: General Physicochemical Properties of Potassium and Sodium Silicate.

Viscosity as a Function of Molar Ratio and Concentration

Viscosity is a critical parameter in many applications of alkali silicates. It is highly dependent on the molar ratio and the concentration of solids in the solution.[4][7] Generally, for a given concentration, viscosity increases with a higher molar ratio.[6] Potassium silicate solutions tend to be more viscous than their sodium silicate counterparts at similar molar ratios.[8]

| Molar Ratio (SiO₂:K₂O) | Concentration (wt%) | Viscosity (cps at 20°C) |

| 3.1 - 3.3 | 31.5 - 33.5 | < 20 |

| 3.1 - 3.3 | 40.5 - 42.5 | < 50 |

| 3.4 - 3.6 | 34.0 - 36.0 | < 50 |

| 4.6 - 4.8 | 23.0 - 25.0 | < 20 |

| 2.0 - 2.2 | 41.0 - 44.0 | < 50 |

Table 2: Viscosity of Potassium Silicate Solutions at Various Molar Ratios and Concentrations. [1]

| Molar Ratio (SiO₂:Na₂O) | Concentration (wt%) | Viscosity (cps at 20°C) |

| 2.0 | 44.1 | 60 |

| 2.4 | 41.3 | 90 |

| 2.9 | 37.6 | 180 |

| 3.3 | 35.3 | 140 |

Table 3: Viscosity of Sodium Silicate Solutions at Various Molar Ratios and Concentrations.

Manufacturing Processes

The industrial production of potassium and sodium silicate can be broadly categorized into two primary methods: the furnace (or dry) process and the hydrothermal (or wet) process.

Furnace Process

The furnace process involves the high-temperature fusion of silica sand (SiO₂) with either potassium carbonate (K₂CO₃) for potassium silicate or sodium carbonate (Na₂CO₃) for sodium silicate.[9] The resulting molten glass is then dissolved in water under pressure to form the silicate solution.

Caption: Workflow for the furnace-based synthesis of alkali silicates.

Hydrothermal Process

The hydrothermal process involves the direct reaction of a silica source with a potassium or sodium hydroxide (B78521) solution in an autoclave under elevated temperature and pressure.

Caption: Workflow for the hydrothermal synthesis of alkali silicates.

Experimental Protocols

Synthesis of Sodium Silicate (Furnace Method - Laboratory Scale)

Materials:

-

High-purity silica sand (SiO₂)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Deionized water

-

Crucible (e.g., alumina (B75360) or platinum)

-

High-temperature furnace

-

Stirring apparatus

-

Filtration system

Procedure:

-

Mixing: Thoroughly mix the silica sand and sodium carbonate in the desired molar ratio.

-

Fusion: Place the mixture in a crucible and heat in a furnace to a temperature between 1100°C and 1400°C until a homogenous molten glass is formed.

-

Cooling: Carefully pour the molten silicate onto a cooling surface to form a solid glass.

-

Dissolution: Break the cooled glass into smaller pieces and dissolve it in deionized water in an autoclave at elevated temperature and pressure with continuous stirring.

-

Filtration: Filter the resulting solution to remove any undissolved particles.

-

Characterization: Analyze the final solution for its molar ratio, density, and viscosity.

Characterization of Silicates

FTIR is a valuable technique for identifying the functional groups present in silicates.

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the finely ground silicate with dry KBr powder and pressing it into a transparent disk.[10]

-

For liquid samples, a thin film can be cast on an appropriate IR-transparent window.

Data Acquisition:

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of Spectra:

-

~3400 cm⁻¹ and ~1630 cm⁻¹: Broad bands indicating the presence of adsorbed water.[10]

-

~1100-950 cm⁻¹: A strong, broad absorption band corresponding to the asymmetric stretching vibrations of Si-O-Si bonds, characteristic of the silicate network.[10]

-

~800-400 cm⁻¹: Bands associated with Si-O-Si bending vibrations.

XRD is used to determine the crystallinity of the silicate material.

Sample Preparation:

-

Finely grind the solid silicate sample to a homogenous powder.

Data Acquisition:

-

Scan the sample over a range of 2θ angles (e.g., 10-80°).

Interpretation of Diffractograms:

-

Amorphous Silicates: A broad, non-distinct hump in the diffractogram is characteristic of an amorphous structure.

-

Crystalline Silicates: Sharp, well-defined peaks indicate a crystalline structure.

Applications

Both potassium and sodium silicate have a wide array of industrial applications, with some distinctions based on their unique properties.

| Application Area | Potassium Silicate | Sodium Silicate |

| Adhesives & Binders | Used in coatings and adhesives where low "frosting" is desired.[2] | Widely used as a binder for cardboard, paper, and in foundries. |

| Detergents & Cleaners | Used in cleaner manufacturing due to high solubility.[2] | A common ingredient in detergents for its alkalinity and buffering capacity. |

| Construction | Used in acid-resistant mortars. | Used for soil stabilization, concrete densification, and as a cement. |

| Agriculture | Provides a source of soluble potassium and silicon for plants, enhancing stress resistance. | Can also be used to provide silicon to plants.[11] |

| Coatings | Less prone to forming a "white frost" (carbonate bloom) on surfaces.[1] | Used in paints and coatings. |

| Welding Rods | Used in the manufacturing of welding rods.[2] | |

| Water Treatment | Used for corrosion control and as a coagulant aid. |

Table 4: Comparative Applications of Potassium and Sodium Silicate.

Biological Interactions and Relevance to Drug Development

The biological activity of silicates is an area of growing interest, particularly in agriculture and biomedicine. The soluble form of silicon, silicic acid, is readily taken up by plants and can play a significant role in enhancing their defense mechanisms.

Plant Defense Signaling Pathways

Silicate application can bolster plant defenses against pathogens and environmental stresses. This is achieved through both physical reinforcement of cell walls and the modulation of key defense signaling pathways.

Caption: Silicate-induced plant defense signaling pathways.

A comparative study on cabbage showed that sodium metasilicate, when combined with a biocontrol agent, enhanced the generation of reactive oxygen species (ROS) and callose deposition, key components of the plant immune response.[12][13] In contrast, potassium silicate showed inconsistent effects and, in some cases, reduced ROS generation.[12][13] This suggests that the cation can play a role in modulating the plant's defense response.

Biocompatibility and Drug Development

In the context of drug development and biomaterials, the biocompatibility of silicates is of paramount importance. In vitro studies on various silicate-based materials, including calcium silicates, are frequently conducted to assess their cytotoxicity.[14][15][16]

Experimental Protocol for In Vitro Cytotoxicity Testing (MTT Assay):

-

Material Eluate Preparation: Prepare extracts of the silicate materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours).

-

Cell Culture: Seed human cells (e.g., fibroblasts, osteoblasts) in 96-well plates and allow them to adhere.

-

Exposure: Replace the culture medium with the prepared material eluates at various concentrations.

-

Incubation: Incubate the cells with the eluates for different time points (e.g., 24, 48, 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

While direct comparative cytotoxicity studies between potassium and sodium silicate are limited in the publicly available literature, the toxicity of soluble silicates is generally related to their alkalinity.[17] The choice between potassium and sodium silicate in a biomedical application would depend on the specific formulation and desired cellular response.

Conclusion

Potassium and sodium silicate, while structurally similar, exhibit key differences in their physicochemical properties and, consequently, their applications. Potassium silicate generally offers higher solubility and thermal stability, making it advantageous in certain coatings and cleaning applications. Sodium silicate, being more cost-effective, is widely used in high-volume applications such as detergents, adhesives, and construction. In the biological realm, both can provide beneficial silicon to plants, but emerging research suggests that the associated cation may influence the extent and nature of the induced defense responses. For researchers and drug development professionals, a thorough understanding of these distinctions, supported by the quantitative data and experimental protocols provided in this guide, is essential for leveraging the unique properties of these versatile inorganic compounds. Further comparative studies on the in vitro and in vivo biocompatibility of potassium and sodium silicate are warranted to fully elucidate their potential in biomedical applications.

References

- 1. ::: Wellcome to YOUNG IL::: [youngilchem.co.kr]

- 2. researchgate.net [researchgate.net]

- 3. ::: Wellcome to YOUNG IL::: [youngilchem.co.kr]

- 4. researchgate.net [researchgate.net]

- 5. Potassium silicate - Wikipedia [en.wikipedia.org]

- 6. Sodium Silicate - Vetra [vetra.biz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of the genotoxicity, cytotoxicity, and bioactivity of calcium silicate-based cements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Analysis of Different Root Canal Sealers’ Cytotoxicity to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Final report on the safety assessment of potassium silicate, sodium metasilicate, and sodium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Potassium Silicate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium silicate (B1173343), an inorganic compound with the general formula K₂SiO₃, is a versatile material with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of the core functionalities of potassium silicate, with a particular focus on its roles in agriculture, materials science, and industrial processes. This document synthesizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers and professionals in related fields.

Chemical Properties and Synthesis

Potassium silicate is a salt formed from the reaction of a potassium base with silicic acid. It typically appears as a colorless or slightly yellow translucent to transparent glassy solid or as a viscous aqueous solution.[1] It is characterized by its alkaline nature and hygroscopic properties.[1]

Synthesis: The primary industrial production method for potassium silicate is the melting or calcination process.[2][3] This involves the high-temperature reaction of silica (B1680970) sand (silicon dioxide, SiO₂) with potassium carbonate (K₂CO₃) in a furnace at temperatures ranging from 1100-2300°F.[2][3] The reaction proceeds as follows:

nSiO₂ + K₂CO₃ → K₂O·nSiO₂ + CO₂

The resulting molten glass can be cooled and ground into a powder or dissolved in water under pressure to form a liquid solution.[2] Alternative methods include the hydrothermal reaction of quartz sand with aqueous potassium hydroxide, although this typically yields potassium silicate with a lower silica-to-potassium oxide molar ratio.

Applications in Agriculture

Potassium silicate is widely utilized in agriculture as a source of soluble potassium and silicon, offering a range of benefits to plant health and productivity.[1]

Enhanced Plant Growth and Yield

The application of potassium silicate has been shown to improve various growth parameters and increase the yield of numerous crops. Silicon strengthens plant cell walls, leading to improved plant structure and reduced lodging (bending or breaking of stems).[1] This structural reinforcement also supports better fruit and seed production.[1] Furthermore, potassium silicate can enhance photosynthesis by increasing chlorophyll (B73375) production.[1]

Quantitative Data on Crop Yield:

| Crop | Potassium Silicate Application | Yield Increase (%) | Reference |

| Onion | 0.4% solution (dipping + soil drench) | 190.4% | [4] |

| Wheat | 90 kg/ha | Not specified, but highest yield | [5] |

| Faba Bean | Foliar spray (concentration not specified) | Significant increase in seed yield | [6] |

| Tomato | 5 ml/L foliar spray under 25% deficit irrigation | Yields comparable to fully watered plants | [5] |

| Strawberry | 2 mL/gallon foliar spray | Significant boost in marketable yield | [2] |

Induced Disease and Pest Resistance

One of the most significant roles of potassium silicate in agriculture is its ability to enhance plant resistance to a wide range of fungal and bacterial diseases, as well as pests.[1]

Mechanism of Action: The primary mechanism is the formation of a physical barrier. Upon absorption, silicon is deposited in the epidermal cell walls, forming a silica-cuticle double layer that makes it more difficult for pathogens to penetrate.[7] Beyond this physical defense, silicon is actively involved in inducing systemic acquired resistance (SAR), a plant's innate defense mechanism.[7] This involves the activation of defense-related genes and the production of antimicrobial compounds like phytoalexins and pathogenesis-related (PR) proteins.[7]

Quantitative Data on Disease Reduction:

| Crop | Disease | Potassium Silicate Application | Disease Reduction (%) | Reference |

| Onion | White Rot (Sclerotium cepivorum) | 0.4% solution (dipping + soil drench) | 90.9% | [4][8] |

| Strawberry | Gray Mold (Botrytis cinerea) | 2 mL/gallon foliar spray | Significant reduction in fungal growth | [2] |

| Strawberry | Powdery Mildew | Soil drench | 85.6% (cultivar 'Toyonoka') | [9] |

Abiotic Stress Tolerance

Potassium silicate also plays a crucial role in enhancing plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures.[1] It helps plants conserve water by reducing transpiration and improves water retention in the soil.[1][10] Under salinity stress, silicon can alleviate toxicity by reducing the uptake of sodium ions.[11]

Experimental Workflow for Assessing Abiotic Stress Tolerance:

References

- 1. noblealchem.com [noblealchem.com]

- 2. matilda.science [matilda.science]

- 3. ams.usda.gov [ams.usda.gov]

- 4. curresweb.com [curresweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Foliar-Applied Potassium Silicate Coupled with Plant Growth-Promoting Rhizobacteria Improves Growth, Physiology, Nutrient Uptake and Productivity of Faba Bean (Vicia faba L.) Irrigated with Saline Water in Salt-Affected Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the mechanisms of silicon-mediated pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. wellyoutech.com [wellyoutech.com]

- 11. d-nb.info [d-nb.info]

Unveiling the Terrestrial Origins of a Horticultural Powerhouse: A Technical Guide to the Natural Occurrence and Sources of Potassium Silicate

For Researchers, Scientists, and Drug Development Professionals

Abstract